molecular formula C14H13FO2 B6371556 5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol CAS No. 1261999-83-0

5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol

Cat. No.: B6371556
CAS No.: 1261999-83-0
M. Wt: 232.25 g/mol
InChI Key: BDKIWEWYJPSQOB-UHFFFAOYSA-N
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Description

5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol is an organic compound characterized by the presence of a fluoro group, a methoxy group, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzene and 3-methylphenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of de-fluorinated phenols.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol involves its interaction with specific molecular targets. The fluoro and methoxy groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The presence of both fluoro and methoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

3-(2-fluoro-3-methoxyphenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-9-6-10(8-11(16)7-9)12-4-3-5-13(17-2)14(12)15/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKIWEWYJPSQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=C(C(=CC=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683834
Record name 2'-Fluoro-3'-methoxy-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261999-83-0
Record name 2'-Fluoro-3'-methoxy-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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